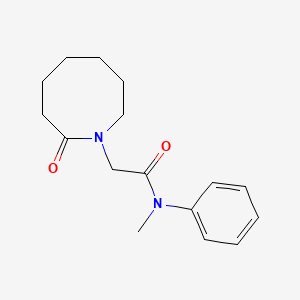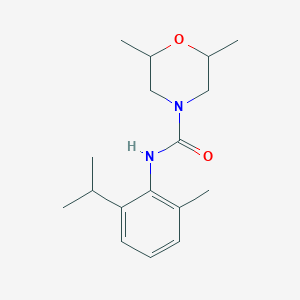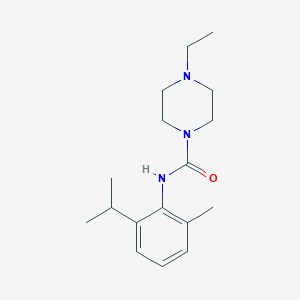
1-(2-Thiophen-3-ylpyrrolidin-1-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Thiophen-3-ylpyrrolidin-1-yl)propan-1-one, commonly known as 3'-fluorophenmetrazine (3-FPM), is a synthetic stimulant drug that belongs to the phenylmorpholine class of compounds. It was first synthesized in the 1960s and has gained popularity as a research chemical in recent years due to its potential use in scientific research.
Wirkmechanismus
The exact mechanism of action of 1-(2-Thiophen-3-ylpyrrolidin-1-yl)propan-1-one is not fully understood, but it is believed to work by increasing the levels of dopamine and norepinephrine in the brain. These neurotransmitters are responsible for regulating mood, attention, and motivation.
Biochemical and Physiological Effects:
Studies have shown that 1-(2-Thiophen-3-ylpyrrolidin-1-yl)propan-1-one can increase alertness, focus, and energy levels. It has also been reported to improve cognitive performance and enhance mood. However, prolonged use of 1-(2-Thiophen-3-ylpyrrolidin-1-yl)propan-1-one can lead to negative effects such as anxiety, insomnia, and addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(2-Thiophen-3-ylpyrrolidin-1-yl)propan-1-one in scientific research is its potency and selectivity for dopamine and norepinephrine receptors. This makes it a useful tool for studying the effects of these neurotransmitters on behavior and cognition. However, the potential for addiction and negative side effects must be taken into account when using 1-(2-Thiophen-3-ylpyrrolidin-1-yl)propan-1-one in research.
Zukünftige Richtungen
There are several potential future directions for research on 1-(2-Thiophen-3-ylpyrrolidin-1-yl)propan-1-one. One area of interest is its potential as a treatment for ADHD and other cognitive disorders. Another area of research could focus on the development of safer and more selective analogues of 1-(2-Thiophen-3-ylpyrrolidin-1-yl)propan-1-one. Additionally, further studies could investigate the long-term effects of 1-(2-Thiophen-3-ylpyrrolidin-1-yl)propan-1-one use and its potential for addiction.
Synthesemethoden
The synthesis of 1-(2-Thiophen-3-ylpyrrolidin-1-yl)propan-1-one involves the reaction of 3-thiophen-2-yl-1H-pyrrole-2,5-dione and 1-bromo-3-fluoropropane in the presence of a base such as potassium carbonate. The resulting product is then purified using various methods such as recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
1-(2-Thiophen-3-ylpyrrolidin-1-yl)propan-1-one has been studied for its potential use in the treatment of various medical conditions such as attention deficit hyperactivity disorder (ADHD) and narcolepsy. It has also been investigated for its potential as a cognitive enhancer and for its effects on mood and motivation.
Eigenschaften
IUPAC Name |
1-(2-thiophen-3-ylpyrrolidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NOS/c1-2-11(13)12-6-3-4-10(12)9-5-7-14-8-9/h5,7-8,10H,2-4,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHOGSXSEOKVNTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC1C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Thiophen-3-ylpyrrolidin-1-yl)propan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

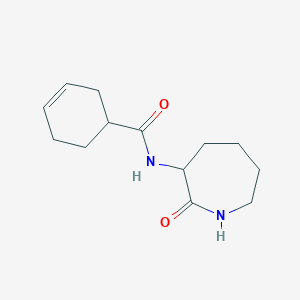

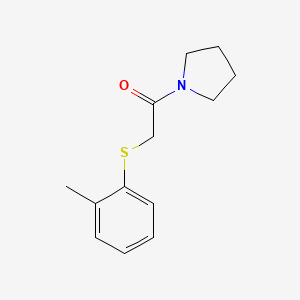
![[2-(Dimethylamino)pyridin-4-yl]-(2-ethylpiperidin-1-yl)methanone](/img/structure/B7512760.png)


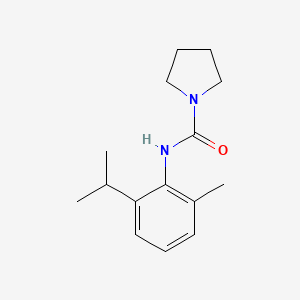
![N-[(4-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B7512783.png)


![N-[(4-chlorophenyl)methyl]-N,1-dimethylpyrrole-2-carboxamide](/img/structure/B7512813.png)
